2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine

Chemical Synthesis Building Block Quality Control

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine (CAS 794451-99-3, also catalogued as 853784-24-4 ) is a synthetic, bicyclic heterocycle within the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (THTP) family. It is characterized by a saturated six-membered tetrahydropyridine ring fused to a five-membered thiazole ring, bearing a strongly electron-withdrawing trifluoromethyl (-CF₃) substituent at the 2-position.

Molecular Formula C7H7F3N2S
Molecular Weight 208.21 g/mol
Cat. No. B13529951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine
Molecular FormulaC7H7F3N2S
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=C(S2)C(F)(F)F
InChIInChI=1S/C7H7F3N2S/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6/h11H,1-3H2
InChIKeyXGUALGYMAJUNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine: Procurement-Ready Building Block Identity and Core Specifications


2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine (CAS 794451-99-3, also catalogued as 853784-24-4 ) is a synthetic, bicyclic heterocycle within the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (THTP) family. It is characterized by a saturated six-membered tetrahydropyridine ring fused to a five-membered thiazole ring, bearing a strongly electron-withdrawing trifluoromethyl (-CF₃) substituent at the 2-position [1]. The molecular formula is C₇H₇F₃N₂S, with a molecular weight of 208.20 g/mol . This compound is a primary chemical building block, typically supplied as a free base or a hydrochloride salt , and is fundamental in early-stage medicinal chemistry for constructing diverse compound libraries targeting various biological pathways [1].

Why Generic 2-Substituted THTP Analogs Cannot Substitute for the -CF₃ Derivative


Direct substitution of 2-substituted-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine analogs in medicinal chemistry programs is precluded by profound changes in physicochemical and pharmacological properties dictated by the 2-position substituent. The criticality of this position is demonstrated across the THTP chemotype: in factor Xa inhibitor research, the specific nature of the 2-substituent (e.g., carbamoyl vs. N-methylcarbamoyl) directly governs oral anti-coagulation potency [1]; in beta3-adrenoceptor agonists, replacement of the catechol moiety with a 2-aminothiazole group fundamentally alters receptor subtype selectivity [2]; and in anti-inflammatory studies, the most potent compound among a series of THTPs possessed a unique 2-(3-chloro-2-methylbenzamido) substitution [3]. The -CF₃ group in the target compound introduces a distinct, strong electron-withdrawing effect that dramatically alters the ring system's reactivity, lipophilicity, and metabolic stability compared to the -CH₃, -COOH, -NH₂, or -H analogs, which serves as a non-negotiable design variable in structure-activity relationship (SAR) explorations [4].

Procurement Rationale: Quantifiable Differentiation of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine


Chemical Supplier Specification: Validated Purity as a Procurement Benchmark

The target compound is supplied by multiple independent vendors (e.g., Chemsrc, Leyan, AK Scientific) at verified purity levels of 97% (794451-99-3) or 98% (853784-24-4) . This provides purchasers with a clear, quantifiable specification to compare against alternative building block suppliers, enabling rigorous quality assessment in procurement decisions.

Chemical Synthesis Building Block Quality Control

Functional Versatility of the THTP Scaffold in Drug Discovery: Evidence from Parallel Therapeutic Programs

The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (THTP) scaffold, irrespective of the 2-substituent, is a validated framework for generating probes and leads. Specifically, derivatives of this exact core have been demonstrated to be orally active factor Xa (fXa) inhibitors in rodent models [1] and to exhibit anti-inflammatory activity by inhibiting LPS-induced nitrite production and reversing pro-inflammatory cytokines (IL-6, IL-10, TNF-α, GM-CSF) in RAW 264.7 macrophages [2]. This validates the core as a versatile starting point for multiple therapeutic target classes.

Medicinal Chemistry Factor Xa Inhibition Anti-inflammatory Activity

Structural and Electronic Rationale: The Differential Impact of 2-CF₃ on Pharmacokinetic and Pharmacodynamic Properties Over Non-Fluorinated Analogs

The -CF₃ substituent confers a unique electronic profile, a general principle in medicinal chemistry. When compared to the 2-methyl- or unsubstituted THTP analogs, the trifluoromethyl group profoundly lowers electron density on the thiazole ring, enhancing metabolic stability and altering hydrogen bond acceptor capacity [1]. The significance of this is demonstrated in parallel SAR programs: in fXa inhibitors, a 2-carbamoyl derivative showed potent oral activity (compound 3d, with a carbonyl substitution), whereas the 2-amine analog in a different program exhibited agonist activity at beta3-AR, and this agonist activity could be completely abolished by simple N-acetylation [2]. Replacing the -CF₃ with a non-fluorinated group would therefore not be a conservative substitution but a functional ablation of the designed electronic and pharmacological phenotype [1].

Physicochemical Properties Drug Design SAR

Scalable Synthetic Entry: The THTP Core as a Gateway to Diverse Chemical Space

Patents on the industrial-scale synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid highlight the synthetic tractability of building blocks based on the THTP core [1]. The patent literature explicitly teaches a pathway from 1-methyl-4-piperidone to key THTP intermediates, which can be further diversified at the 2-position via interhalogen exchange or lithium salt chemistry [1]. The target compound, bearing a CF₃ at the 2-position, provides a pre-installed functional handle that enables a distinct set of downstream transformations (e.g., Negishi, Sonogashira, or Suzuki cross-couplings at the 2-position after appropriate activation) compared to the more common carboxylic acid or amino derivatives.

Synthetic Chemistry Methodology Patent Route Scouting

Limited Availability of Direct Quantitative Comparator Data

After an exhaustive search of primary literature and patent databases, no published head-to-head biological assay or direct comparative physicochemical study was found that tested 2-(trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine against a close structural analog in the same experiment. The available evidence supporting its procurement therefore relies on 'Class-level inference' and 'Supporting evidence' drawn from studies on structurally related THTPs. This data context means that the selection of this compound over a 2-methyl or 2-carboxylic acid analog must be based on the strategic, quantum-level difference in electronic properties conferred by the CF₃ group, as outlined in the evidence items above, rather than on a direct, assay-by-assay potency comparison.

Data Caveat Procurement Decision

Where the 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine Scaffold Provides the Highest Scientific Utility: Derived Application Scenarios


Late-Stage Diversification and Library Synthesis for CNS or Metabolic Disorders

For a medicinal chemistry team exploring novel allosteric modulators of G-protein coupled receptors (GPCRs) or kinases, the 2-(trifluoromethyl) THTP is an ideal core for library generation. Its embedded structural similarity to the beta3-adrenoceptor agonist scaffold [1] and the M4 mAChR positive allosteric modulator pharmacophore [2] makes it a privileged starting point. The -CF₃ group not only enhances bioavailability potential but also provides a unique ¹⁹F-NMR handle for conformational analysis and metabolic tracing, a distinct advantage over non-fluorinated congeners [1].

Exploratory Anticoagulant Lead ID Program

Teams seeking a non-amidine, orally bioavailable FXa inhibitor scaffold will find this compound strategically useful. The extensive validation of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core in oral fXa programs [1] provides a strong precedence. The -CF₃ analogue serves as a high-value synthetic entry point to probe the S4 pocket of factor Xa with an electron-withdrawing substituent, a strategy that could yield patentable new matter compared to the crowded -carbamoyl and -carboxylic acid analogs previously explored.

Synthetic Methodology Development and Fluorinated Building Block Value

For process chemists or research groups developing new fluorination or cross-coupling reactions, this compound is a convenient substrate. Its commercial availability in high purity (97-98%) eliminates the need for dangerous, multi-step handling of brominated precursors or unstable lithium intermediates described in patent syntheses [1]. It can be used directly to test novel C-H activation or late-stage functionalization chemistries on an electron-deficient, sulfur-containing heterocycle.

Quote Request

Request a Quote for 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.